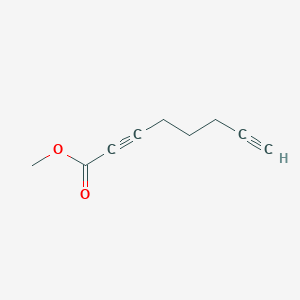![molecular formula C14H20N2O3 B12543262 tert-Butyl [4-(dimethylamino)benzoyl]carbamate CAS No. 652994-16-6](/img/structure/B12543262.png)
tert-Butyl [4-(dimethylamino)benzoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [4-(dimethylamino)benzoyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-(dimethylamino)benzoyl]carbamate typically involves the reaction of 4-(dimethylamino)benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out under aqueous conditions, and the product is isolated by extraction and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [4-(dimethylamino)benzoyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl [4-(dimethylamino)benzoyl]carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its stability and ease of removal make it an ideal candidate for protecting active pharmaceutical ingredients during synthesis .
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. It is also employed in the production of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl [4-(dimethylamino)benzoyl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to mild acidic conditions, the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
Comparison: tert-Butyl [4-(dimethylamino)benzoyl]carbamate is unique due to the presence of the dimethylamino group, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to other similar compounds. The tert-butyl group provides steric protection, making it a stable and easily removable protecting group .
Properties
CAS No. |
652994-16-6 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(dimethylamino)benzoyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-12(17)10-6-8-11(9-7-10)16(4)5/h6-9H,1-5H3,(H,15,17,18) |
InChI Key |
LIMQFBAWNPTUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



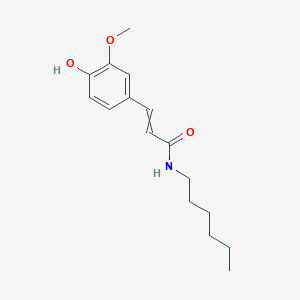
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
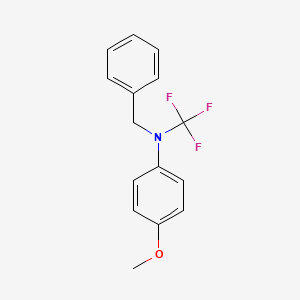
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
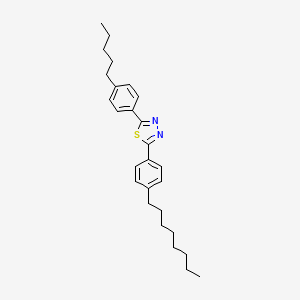
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
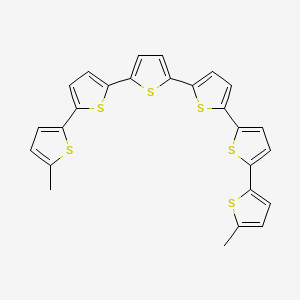
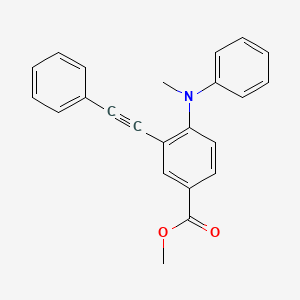
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

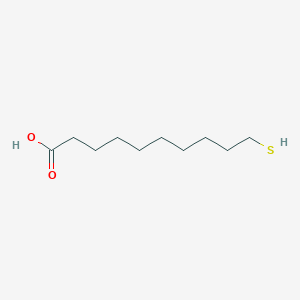
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
